molecular formula C19H21BrN2O2 B248447 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine

1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine

Cat. No. B248447
M. Wt: 389.3 g/mol
InChI Key: MJSDOZAQJMTUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine, also known as BZPMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to inhibit the activity of protein kinase C, an enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi by disrupting their cell membranes. In addition, 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine is its high yield during the synthesis process. It is also relatively easy to purify and has a high level of purity. However, one of the limitations of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine. One of the significant areas of research is its potential use as a therapeutic agent for the treatment of cancer and fungal infections. Further studies are needed to determine the optimal dosage and administration route for 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine. In addition, more research is needed to fully understand the mechanism of action of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine and its potential side effects. Finally, the development of new derivatives of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
Conclusion
In conclusion, 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, pharmacology, and neuroscience. The synthesis of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine is relatively easy, and the compound has been shown to exhibit various biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine involves the reaction between 1-(2-bromoethyl)benzene and 4-(2-methoxybenzoyl)piperazine in the presence of a base catalyst. The reaction yields 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is its potential use as a therapeutic agent for the treatment of various diseases. 1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine has been shown to exhibit anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent and as an inhibitor of protein kinase C.

properties

Product Name

1-(2-Bromobenzyl)-4-(2-methoxybenzoyl)piperazine

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C19H21BrN2O2/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20/h2-9H,10-14H2,1H3

InChI Key

MJSDOZAQJMTUEL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

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